molecular formula C22H18N2O4 B2798151 N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide CAS No. 866152-14-9

N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide

Katalognummer: B2798151
CAS-Nummer: 866152-14-9
Molekulargewicht: 374.396
InChI-Schlüssel: AEUNNCUWYYNUSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide” is a compound that has been mentioned in patents . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Derivative Formation

Research has demonstrated the utility of dibenzo[b,f][1,4]oxazepine derivatives in asymmetric synthesis. For instance, asymmetric alkynylation of seven-membered cyclic imines, including dibenzo[b,f][1,4]oxazepines, has been achieved using chiral phosphoric acids and Ag(I) catalysts. This methodology facilitates the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, demonstrating significant enantiomeric excesses and offering a route to novel heterocyclic compounds (Ren et al., 2014).

Catalytic Transformations and New Polycyclic Systems

Innovative approaches for the construction of polycyclic systems containing dibenzo[b,f][1,4]oxazepine units have been explored. One study highlighted the catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral dibenzo[b,f][1,4]oxazepin-11-yl acetate derivatives with high yields and enantioselectivities. Such transformations underscore the versatility of dibenzo[b,f][1,4]oxazepine scaffolds in synthesizing chiral molecules (Munck et al., 2017).

Biochemical Studies and Enzymatic Transformations

Biochemical investigations into dibenzo[b,f][1,4]oxazepine derivatives have also been conducted. One study focused on the metabolism of dibenzo[b,f]-1,4-oxazepine, implicating an arene oxide intermediate in vivo. This work provides insight into the metabolic pathways and potential biotransformation mechanisms of dibenzo[b,f][1,4]oxazepine derivatives (Harrison et al., 1978).

Material Science and Photophysical Properties

Dibenzo[b,f][1,4]oxazepine derivatives have also been examined for their potential applications in material science. A study on the synthesis, crystal structure, and photophysical properties of a novel fused oxazapolycyclic skeleton derived from dibenzo[b,f][1,4]oxazepine highlighted strong blue emission characteristics. Such properties suggest potential applications in optoelectronic materials and fluorescent probes (Petrovskii et al., 2017).

Microbial Transformation

Microbial transformation studies have provided insights into the environmental fate and biodegradation pathways of dibenzo[b,f][1,4]oxazepine compounds. Research on the microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by fungi identified new derivatives and elucidated pathways for the cleavage of nonaromatic rings, indicating the ecological interactions and potential bioremediation strategies for these compounds (Jiu et al., 1977).

Wirkmechanismus

As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by binding to this receptor and inhibiting its activity . This can have various effects on the central nervous system, which may be beneficial in the treatment of various disorders .

Eigenschaften

IUPAC Name

N-(2,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-3-9-18-20(11-13)28-19-10-6-15(12-17(19)22(27)24(18)2)23-21(26)14-4-7-16(25)8-5-14/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUNNCUWYYNUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.